

An In-Depth Technical Guide to the Structure Elucidation of 7β-Hydroxycholesterol-d7

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and key data for the structure elucidation of 7β -Hydroxycholesterol-d7. This deuterated oxysterol serves as a critical internal standard for the accurate quantification of endogenous 7β -hydroxycholesterol in various biological matrices. Understanding its structural characteristics is paramount for its application in research and clinical settings, particularly in studies related to cardiovascular disease, neurodegenerative disorders, and cancer.

Chemical Structure and Properties

 7β -Hydroxycholesterol-d7 is a synthetic, isotopically labeled version of 7β -hydroxycholesterol, an oxidation product of cholesterol. The deuterium labeling is typically on the terminal isopropyl group of the cholesterol side chain, which provides a distinct mass shift for mass spectrometry-based quantification without significantly altering the molecule's chemical properties.

Table 1: General Properties of 7β-Hydroxycholesterol-d7



Property	Value
Chemical Name	(3β,7β)-Cholest-5-ene-3,7-diol- 25,26,26,26,27,27,27-d7
Molecular Formula	C27H39D7O2
Molecular Weight	Approximately 409.7 g/mol
CAS Number	349553-97-5
Appearance	White to off-white solid
Purity	Typically >98%

Mass Spectrometry

Mass spectrometry is a cornerstone technique for the structural confirmation and quantification of 7β -Hydroxycholesterol-d7. Due to its use as an internal standard, understanding its fragmentation pattern is essential for developing robust analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common platform for the analysis of oxysterols. 7β -Hydroxycholesterold7 is primarily used as an internal standard in Multiple Reaction Monitoring (MRM) assays.

Table 2: LC-MS/MS Parameters for 7β-Hydroxycholesterol-d7

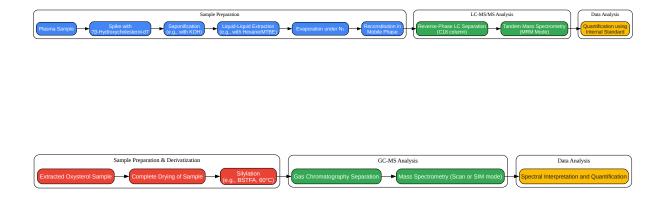
Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1)	m/z 391.4
Product Ion (Q3)	m/z 373.4
Collision Energy	Analyte and instrument dependent, requires optimization



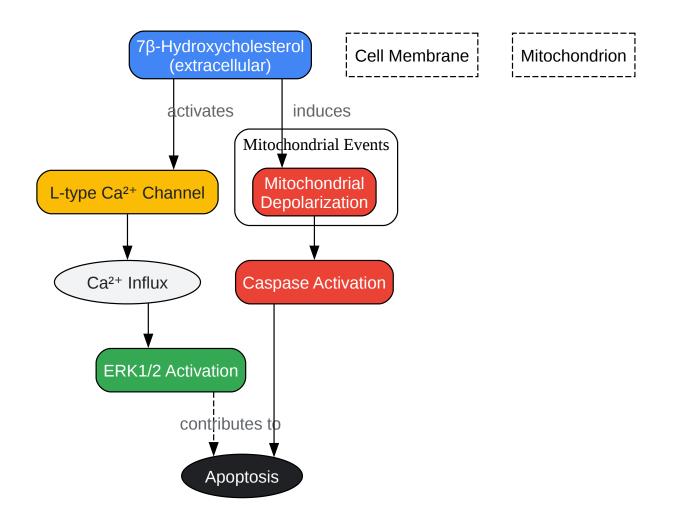
Note: The precursor ion corresponds to the $[M+H-H_2O]^+$ ion. The product ion results from a further neutral loss.

Experimental Protocol: LC-MS/MS Analysis of Oxysterols

This protocol provides a general workflow for the extraction and analysis of oxysterols from plasma using 7β -Hydroxycholesterol-d7 as an internal standard.







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